molecular formula C18H16ClN3O5S2 B2701242 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide CAS No. 922820-01-7

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide

Cat. No.: B2701242
CAS No.: 922820-01-7
M. Wt: 453.91
InChI Key: BQDAWARBPOUSSC-UHFFFAOYSA-N
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H16ClN3O5S2 and its molecular weight is 453.91. The purity is usually 95%.
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Biological Activity

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanism of action, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and weight:

PropertyValue
Molecular Formula C₁₆H₁₅ClN₄O₄S
Molecular Weight 459.0 g/mol
CAS Number 899959-29-6

The structure includes a piperidine ring, a chlorothiophene moiety, and an isoindolinone component, which contribute to its biological properties.

Research indicates that this compound may act as an inhibitor of several key enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes is significant in the context of neurodegenerative diseases such as Alzheimer's disease, where AChE inhibitors are sought for therapeutic intervention .

Enzyme Inhibition Studies

In vitro studies have demonstrated that the compound exhibits strong inhibitory activity against AChE and BChE:

EnzymeInhibition Activity
Acetylcholinesterase (AChE) Strong Inhibitor
Butyrylcholinesterase (BChE) Strong Inhibitor

These findings suggest that the compound could be a candidate for further development in treating cognitive disorders.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of related compounds showed moderate to strong antibacterial activity against various strains:

Bacterial StrainActivity Level
Salmonella typhi Moderate to Strong
Bacillus subtilis Moderate to Strong
Escherichia coli Weak to Moderate

This antibacterial profile indicates potential applications in combating bacterial infections .

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness in various biological assays:

  • Antibacterial Screening : Compounds similar to this compound were synthesized and tested against multiple bacterial strains. Results indicated significant activity against Gram-positive bacteria while showing limited effects on Gram-negative strains .
  • Enzyme Inhibition : The compound's ability to inhibit urease was also noted, which is crucial for developing treatments for conditions like urinary tract infections .
  • Binding Studies : Docking studies revealed that the compound interacts favorably with target proteins involved in neurotransmission and bacterial metabolism, suggesting a multi-target mechanism of action .

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(1,3-dioxoisoindol-5-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O5S2/c19-14-3-4-15(28-14)29(26,27)22-7-5-10(6-8-22)16(23)20-11-1-2-12-13(9-11)18(25)21-17(12)24/h1-4,9-10H,5-8H2,(H,20,23)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDAWARBPOUSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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